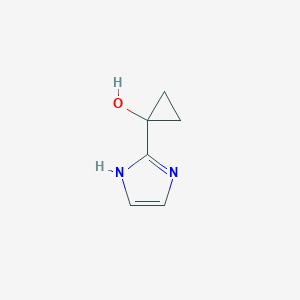![molecular formula C7H6N4O2 B13349389 1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable dicarbonyl compound under acidic conditions to form the pyrazolopyridazine core. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent systems like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby altering their activity and exerting therapeutic effects .
類似化合物との比較
1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid can be compared with other similar compounds in the pyrazolopyridazine family:
1H-Pyrazolo[3,4-b]pyridine: Similar fused ring system but with different substitution patterns and biological activities.
1H-Pyrazolo[3,4-d]pyrimidine:
1H-Pyrazolo[4,3-c]pyridine: Differently fused pyrazole and pyridine rings with unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
特性
分子式 |
C7H6N4O2 |
|---|---|
分子量 |
178.15 g/mol |
IUPAC名 |
1-methylpyrazolo[3,4-c]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(2-3-8-9-6)5(10-11)7(12)13/h2-3H,1H3,(H,12,13) |
InChIキー |
FHJHLIPXAKCHPA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CN=N2)C(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



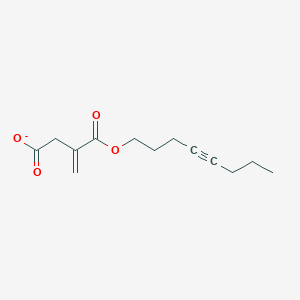
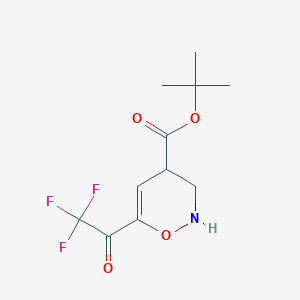
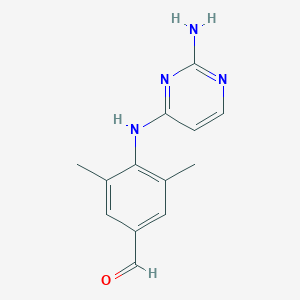

![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)
![Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349335.png)



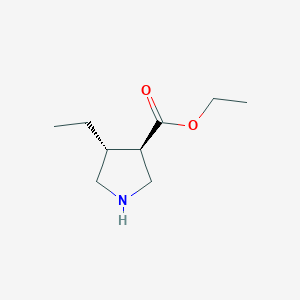
![(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)
![4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)
